molecular formula C6H10N4 B3281347 (S)-5-(Pyrrolidin-2-yl)-1H-1,2,4-triazole CAS No. 732979-37-2

(S)-5-(Pyrrolidin-2-yl)-1H-1,2,4-triazole

Cat. No.: B3281347
CAS No.: 732979-37-2
M. Wt: 138.17
InChI Key: IDGHNUZUCVZTLK-YFKPBYRVSA-N
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Description

(S)-5-(Pyrrolidin-2-yl)-1H-1,2,4-triazole is a chiral compound that features a pyrrolidine ring attached to a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-(Pyrrolidin-2-yl)-1H-1,2,4-triazole typically involves the use of enantioselective methods to ensure the desired stereochemistry. One common approach is the asymmetric synthesis using chiral auxiliaries or catalysts. For instance, the preparation of (S)-(pyrrolidin-2-yl)diphenyl methyl amine has been achieved through enantioselective reduction of prochiral ketones catalyzed by diazaborolidine with borane-dimethyl sulfide .

Industrial Production Methods

In an industrial setting, continuous flow systems have been employed to optimize the production of similar pyrrolidine-based compounds. These systems allow for efficient deprotection and synthesis processes, achieving high productivity and yield. For example, a flow deprotection experiment for a related compound, (S)-pyrrolidin-2-yl-1H-tetrazole, achieved a productivity of 7 mg/min and a yield of 98% over an extended run .

Chemical Reactions Analysis

Types of Reactions

(S)-5-(Pyrrolidin-2-yl)-1H-1,2,4-triazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Enantioselective reduction can be performed using appropriate catalysts and reagents.

    Substitution: The triazole ring can participate in substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include borane-dimethyl sulfide for reduction and various oxidizing agents for oxidation. The conditions for these reactions are typically optimized to maintain the stereochemistry and yield of the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, enantioselective reduction can yield chiral amines, while oxidation can produce corresponding oxidized derivatives.

Scientific Research Applications

(S)-5-(Pyrrolidin-2-yl)-1H-1,2,4-triazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (S)-5-(Pyrrolidin-2-yl)-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and triazole ring can interact with enzymes and receptors, leading to inhibition or activation of specific biological processes. The exact mechanism depends on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-5-(Pyrrolidin-2-yl)-1H-1,2,4-triazole is unique due to its specific combination of a pyrrolidine ring and a triazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-[(2S)-pyrrolidin-2-yl]-1H-1,2,4-triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4/c1-2-5(7-3-1)6-8-4-9-10-6/h4-5,7H,1-3H2,(H,8,9,10)/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDGHNUZUCVZTLK-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=NC=NN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C2=NC=NN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-5-(Pyrrolidin-2-yl)-1H-1,2,4-triazole
Reactant of Route 2
(S)-5-(Pyrrolidin-2-yl)-1H-1,2,4-triazole
Reactant of Route 3
(S)-5-(Pyrrolidin-2-yl)-1H-1,2,4-triazole
Reactant of Route 4
(S)-5-(Pyrrolidin-2-yl)-1H-1,2,4-triazole
Reactant of Route 5
(S)-5-(Pyrrolidin-2-yl)-1H-1,2,4-triazole
Reactant of Route 6
(S)-5-(Pyrrolidin-2-yl)-1H-1,2,4-triazole

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